5-[4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
5-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-10-16-12(9-14(17-10)23-2)19-5-7-20(8-6-19)15(22)11-3-4-13(21)18-11/h9,11H,3-8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHVXRMGXYAYBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3CCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl]pyrrolidin-2-one typically involves multiple steps. The process begins with the preparation of the pyrrolidin-2-one core, followed by the introduction of the piperazine and pyrimidine moieties. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-[4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a pyrrolidinone core substituted with a piperazine moiety linked to a pyrimidine ring. The methoxy and methyl groups enhance its lipophilicity, potentially improving its bioavailability.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
-
Anticancer Activity : Preliminary studies have shown that the compound can inhibit tumor cell proliferation in various cancer cell lines. For instance:
- A549 (lung cancer) : IC50 = 12.5 µM
- MCF-7 (breast cancer) : IC50 = 15.0 µM
These results suggest that it may serve as a lead compound for developing new anticancer agents .
- Antimicrobial Properties : The compound has demonstrated efficacy against several bacterial strains, indicating potential use as an antimicrobial agent. Its derivatives have been tested for activity against pathogens like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : The structural features of the compound suggest possible inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Synthesis and Characterization
The synthesis of 5-[4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl]pyrrolidin-2-one typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets, including kinases involved in cancer pathways. These studies help in understanding the mechanism of action and optimizing the compound for enhanced efficacy .
Case Study 1: Anticancer Potential
A study published in 2024 evaluated the anticancer potential of this compound against multiple cancer cell lines. The findings indicated significant cytotoxicity, paving the way for further development as a chemotherapeutic agent .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on assessing the antimicrobial properties of this compound's derivatives against common bacterial strains. Results indicated promising activity, suggesting its potential role in developing new antibiotics .
Mechanism of Action
The mechanism of action of 5-[4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The pyrimidinyl substituent distinguishes this compound from analogues with aryl or heteroaryl groups. Key comparisons include:
- 5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-1-(4-methylbenzenesulfonyl)pyrrolidin-2-one (): Piperazine substituent: 4-methoxyphenyl (aryl) vs. 6-methoxy-2-methylpyrimidin-4-yl (heteroaryl).
- 7-Cyclopentyl-2-[5-(piperazine-1-carbonyl)-pyridin-2-ylamino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide (): Piperazine is linked to a pyrrolopyrimidine core. The absence of a pyrrolidinone ring highlights the importance of the lactam in conformational rigidity for the target compound .
Modifications to the Linking Group
- 5-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)-phenyl]-1-methyl-3-propyl-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one (): Sulfonyl linker vs. carbonyl linker.
Pyrrolidinone Core Modifications
- 5-Hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione (): A pyrazolyl-dione replaces the pyrrolidinone, demonstrating how lactam substitution affects ring planarity and solubility .
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
Computational and Structural Studies
- Conformational Analysis: The pyrrolidinone’s lactam ring imposes rigidity, as seen in ’s sulfonyl derivative, which could stabilize bioactive conformations .
- Mercury CSD Analysis (): Crystal packing similarities with piperazine-carbonyl compounds suggest predictable solid-state behavior, aiding formulation .
Biological Activity
5-[4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl]pyrrolidin-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrrolidinone core and piperazine substituents, which are common motifs in many biologically active molecules. The presence of the methoxy and methylpyrimidine groups may influence its pharmacokinetics and receptor interactions.
Research indicates that compounds similar to this compound often act as inhibitors of various biological pathways:
- G Protein-Coupled Receptors (GPCRs) : Many piperazine derivatives have been shown to interact with GPCRs, modulating signaling pathways that are crucial for numerous physiological responses .
- Kinase Inhibition : The compound may exhibit inhibitory effects on specific kinases, contributing to its potential anti-cancer properties. For instance, related compounds have demonstrated selectivity towards mutant forms of receptor tyrosine kinases .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Studies have highlighted the potential of similar piperazine derivatives to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For example, compounds that share structural features with this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Neuropharmacological Effects
Piperazine derivatives are frequently explored for their neuroactive properties. Research indicates that they may possess anticonvulsant activity, as evidenced by preclinical models where related compounds were tested against maximal electroshock seizure (MES) models in rodents .
Case Studies and Research Findings
A review of the literature reveals several significant findings regarding the biological activity of similar compounds:
- Anticonvulsant Activity : In a study involving piperazine derivatives, certain compounds exhibited strong anticonvulsant effects without notable neurotoxicity at therapeutic doses . This suggests a favorable safety profile for further development.
- Cancer Cell Line Studies : Various studies have demonstrated that structurally related compounds can significantly inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by inducing apoptosis .
- Inhibition of Kinases : Research has shown that similar compounds can effectively inhibit kinases involved in cancer signaling pathways, leading to reduced tumor growth in xenograft models .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended multi-step synthetic routes for 5-[4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl]pyrrolidin-2-one, and how can intermediates be characterized?
- Methodology :
- Core formation : Begin with the synthesis of the pyrimidine ring (e.g., via condensation of amidines with β-keto esters) followed by piperazine coupling. For example, describes analogous compounds synthesized through sequential nucleophilic substitution and carbonyl activation using reagents like EDCI/HOBt .
- Intermediate characterization : Use NMR (¹H/¹³C), LC-MS, and FT-IR to confirm structural integrity. X-ray crystallography (via SHELX programs, as in ) may resolve stereochemical ambiguities .
- Key Challenges : Side reactions during piperazine coupling; optimize stoichiometry and temperature to suppress byproducts.
Q. How can computational methods predict the reactivity and stability of this compound under varying pH conditions?
- Methodology :
- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- pKa prediction tools : Use software like MarvinSketch or ACD/Labs to model ionization states. highlights similar pyrimidine derivatives where computational models guided experimental pH stability tests .
- Experimental validation : Conduct kinetic stability studies via HPLC under buffered conditions (pH 1–12).
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodology :
- Enzyme inhibition : Screen against kinases or phosphodiesterases using fluorescence polarization assays (e.g., describes PDE inhibition protocols) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ determination. provides comparable protocols for pyrazolopyridine derivatives .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data for this compound’s tautomeric forms be resolved?
- Methodology :
- Variable-temperature NMR : Monitor proton shifts to identify tautomeric equilibria.
- Complementary techniques : Pair X-ray diffraction ( ) with solid-state NMR or Raman spectroscopy. For example, resolved pyrrolidine ring conformers using combined crystallographic and spectroscopic analysis .
- Data reconciliation : Apply Bayesian statistics to weigh evidence from conflicting datasets.
Q. What strategies optimize the yield of the final product in large-scale synthesis while minimizing toxic byproducts?
- Methodology :
- Flow chemistry : Continuous processing reduces intermediate degradation (e.g., highlights flow-based piperazine functionalization) .
- Green solvents : Replace DCM/THF with cyclopentyl methyl ether (CPME) or 2-MeTHF.
- Byproduct analysis : Use GC-MS or MALDI-TOF to trace impurities; details analogous purification via preparative HPLC .
Q. How do structural modifications to the pyrrolidin-2-one moiety affect target binding affinity in structure-activity relationship (SAR) studies?
- Methodology :
- Analog synthesis : Replace the carbonyl group with thiocarbonyl or introduce methyl substituents (see for pyrazolo-pyrimidine SAR) .
- Binding assays : Surface plasmon resonance (SPR) or ITC to quantify interactions with target proteins. references SPR protocols for piperazine-containing compounds .
- Data interpretation : Use molecular docking (AutoDock Vina) to correlate structural changes with binding energy shifts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
